molecular formula C11H15NSi B1316054 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine CAS No. 656800-40-7

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine

Cat. No. B1316054
CAS RN: 656800-40-7
M. Wt: 189.33 g/mol
InChI Key: KRCRFMUDDJJGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C11H15NSi . It has an average mass of 189.329 Da and a monoisotopic mass of 189.097382 Da . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine could potentially involve the use of a trimethylsilylating reagent to derivatize non-volatile compounds . Trimethylsilyl groups, which consist of three methyl groups bonded to a silicon atom, are often used in organic chemistry due to their chemical inertness and large molecular volume . They can be used to make compounds more volatile, making them more amenable to analysis by gas chromatography or mass spectrometry .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine consists of a pyridine ring with a methyl group at the 2-position and a trimethylsilyl ethynyl group at the 6-position . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .


Chemical Reactions Analysis

The trimethylsilyl group in 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine can be used as a temporary protecting group during chemical synthesis or other chemical reactions . It can also be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .

Scientific Research Applications

Organic Synthesis

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine: is a valuable intermediate in organic synthesis. Its trimethylsilyl (TMS) group is known for its ability to protect reactive sites during complex chemical reactions . This compound can be used to introduce the TMS-protected ethynyl group into various molecular frameworks, aiding in the synthesis of complex organic molecules.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an intermediate for the synthesis of various drugs. The ethynyl group is a common moiety in drug molecules, and the TMS group can be used to modify the solubility and reactivity of pharmaceuticals during their synthesis .

Agrochemicals

The pyridine ring present in 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine is a common structure in agrochemicals. It can be utilized to develop new pesticides and herbicides, where the ethynyl group may contribute to the biological activity of these compounds .

Dyestuff Industry

This compound can be used in the dyestuff industry as a precursor for the synthesis of complex dyes. The pyridine ring can interact with various chromophores, potentially leading to the development of new dyes with unique properties .

Materials Science

In materials science, 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine can be used to modify the properties of polymers and other materials. The TMS group can be used to introduce cross-linking points or to modify surface properties of materials .

Analytical Chemistry

The compound’s TMS group is useful in analytical chemistry for derivatization of various substances to increase their volatility, making them suitable for analysis by gas chromatography or mass spectrometry . This is particularly useful for the analysis of non-volatile organic compounds.

properties

IUPAC Name

trimethyl-[2-(6-methylpyridin-2-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-10-6-5-7-11(12-10)8-9-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCRFMUDDJJGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573404
Record name 2-Methyl-6-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine

CAS RN

656800-40-7
Record name 2-Methyl-6-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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